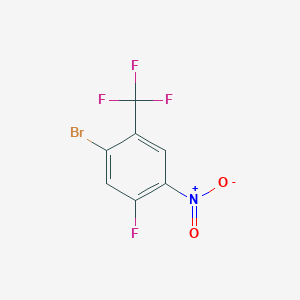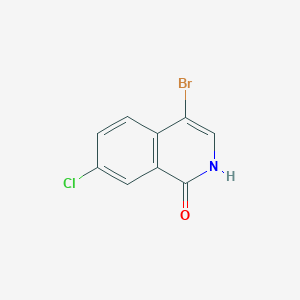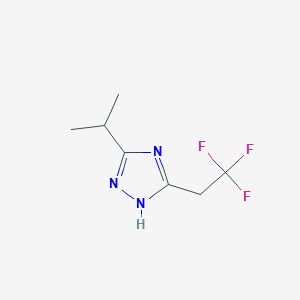
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
Research into triazole derivatives, such as 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole, has highlighted their potential in antifungal applications. For instance, the synthesis of 1,2,3-triazole derivatives has been explored for their in vitro antifungal activity against various Candida strains. Modifications to the triazole structure have shown promise in enhancing antifungal profiles, suggesting a pathway for developing effective antifungal agents (Lima-Neto et al., 2012).
Cytotoxic Activity Evaluation
Another avenue of research involves the synthesis of triazole derivatives for evaluating their cytotoxic activity against cancer cell lines. An efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters has been developed, with some compounds demonstrating cytotoxic activity. This highlights the potential of triazole derivatives in cancer research, opening doors for the development of new anticancer drugs (Omar Gómez-García et al., 2017).
Antimicrobial Properties
The antimicrobial properties of 1,4-disubstituted 1,2,3-triazoles have also been investigated, showing promising antibacterial, antitubercular, and antifungal activities. This research underscores the versatility of triazole derivatives in combating a range of microbial infections, providing a foundation for further development in antimicrobial therapies (C. Kaushik et al., 2016).
Fluorescent Markers Development
Triazole derivatives have been explored for their potential in developing fluorescent markers. Specifically, compounds synthesized from cardanol and glycerol have demonstrated low acute toxicity in various biological models, suggesting their suitability as fluorescent markers for biodiesel quality monitoring. This innovative application represents a novel use of triazole compounds in environmental science (B. I. Pelizaro et al., 2019).
Fungicidal Applications
Furthermore, novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have been synthesized and evaluated for their fungicidal activities. These compounds have exhibited excellent antifungal activities against common pathogens, underscoring the potential of triazole derivatives in agriculture as fungicides (Guan‐Ping Yu et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-propan-2-yl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(2)6-11-5(12-13-6)3-7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFTXTWMVFUNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



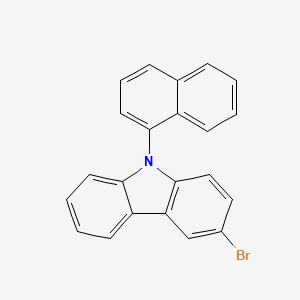
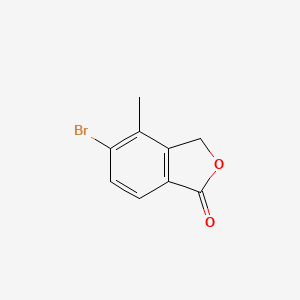
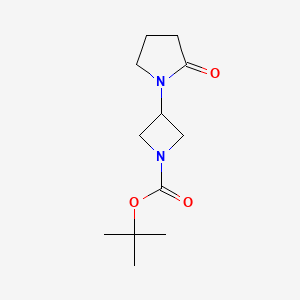
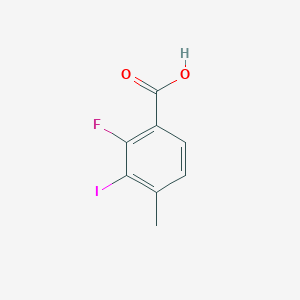

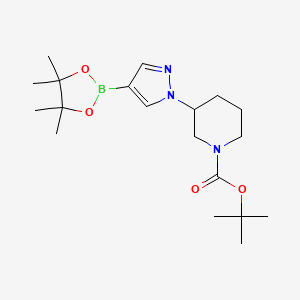
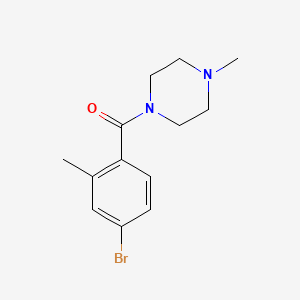
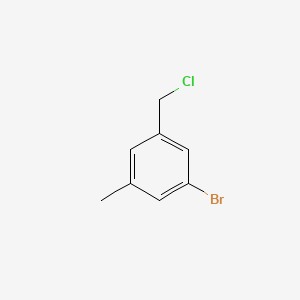
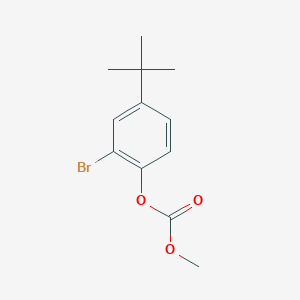
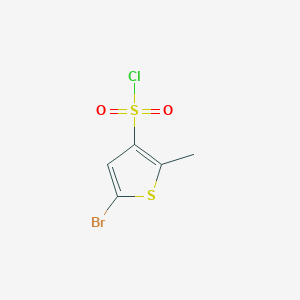
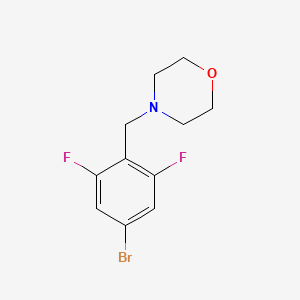
![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)
